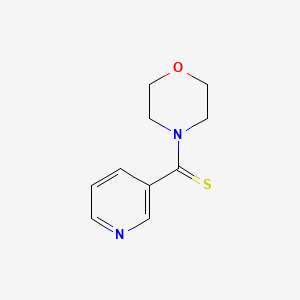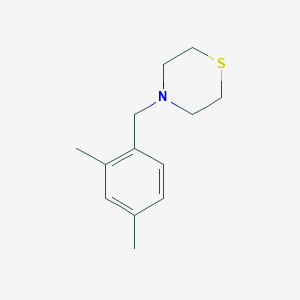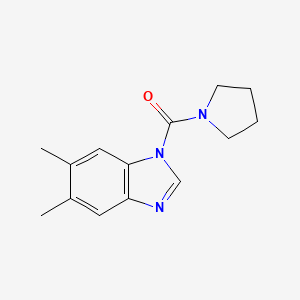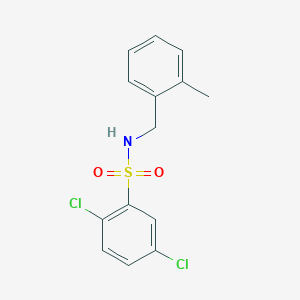
4-(3-pyridinylcarbonothioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-pyridinylcarbonothioyl)morpholine, also known as PCTM, is a chemical compound that has been extensively studied for its potential use in scientific research. PCTM is a heterocyclic compound that contains both a pyridine ring and a morpholine ring, as well as a carbonothioyl group. Its unique structure makes it an attractive candidate for use in various scientific applications, including as a potential drug target.
Mécanisme D'action
The mechanism of action of 4-(3-pyridinylcarbonothioyl)morpholine involves its ability to inhibit the activity of certain enzymes. Specifically, 4-(3-pyridinylcarbonothioyl)morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 4-(3-pyridinylcarbonothioyl)morpholine can increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(3-pyridinylcarbonothioyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, 4-(3-pyridinylcarbonothioyl)morpholine has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and carbonic anhydrase. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-pyridinylcarbonothioyl)morpholine in scientific experiments is its unique structure, which makes it an attractive candidate for use as a drug target. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine has been shown to have a number of biochemical and physiological effects, which may make it useful in the treatment of various diseases. However, there are also some limitations to using 4-(3-pyridinylcarbonothioyl)morpholine in lab experiments. For example, the synthesis of 4-(3-pyridinylcarbonothioyl)morpholine can be challenging, which may limit its availability for use in experiments.
Orientations Futures
There are a number of future directions for research on 4-(3-pyridinylcarbonothioyl)morpholine. One area of interest is its potential use in the treatment of Alzheimer's disease. 4-(3-pyridinylcarbonothioyl)morpholine has been shown to increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of this disease. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine may have potential as a drug target for the development of new drugs. Further research is needed to fully understand the potential uses of 4-(3-pyridinylcarbonothioyl)morpholine in scientific research.
Méthodes De Synthèse
The synthesis of 4-(3-pyridinylcarbonothioyl)morpholine involves the reaction of 3-pyridinecarbonyl chloride with morpholine in the presence of carbon disulfide. This reaction results in the formation of 4-(3-pyridinylcarbonothioyl)morpholine, which can then be purified and used in scientific experiments.
Applications De Recherche Scientifique
4-(3-pyridinylcarbonothioyl)morpholine has been studied extensively for its potential use in scientific research. One area of interest is its potential use as a drug target. 4-(3-pyridinylcarbonothioyl)morpholine has been shown to inhibit the activity of certain enzymes, making it a potential target for the development of new drugs. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
morpholin-4-yl(pyridin-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c14-10(9-2-1-3-11-8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAVLRJNLFBESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(pyridin-3-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)




![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)


![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)